1-Decanol, 2-octyl-

Overview

Description

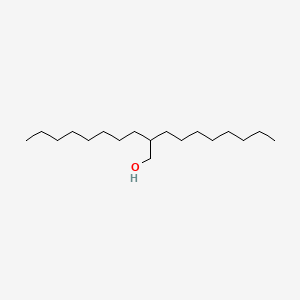

“1-Decanol, 2-octyl-” is a branched alcohol . It is also known by other names such as Eutanol G, Standamul G, 2-Octyldecanol, Octyldodecanol, 2-Octyldodecyl alcohol, 2-Octyldodecan-1-ol, Exxal 20, Michel XO-150-20, Fine Oxocol 2000, Guerbet C20, Isofol 20, Jarcol I 20, Kalcohl 200G, NSC 2405, OHV 180, Rilanit G 20, Risonol 20SP . It is produced by the condensation of two molecules of decyl alcohol and also occurs naturally in small quantities in plants .

Synthesis Analysis

The synthesis of “1-Decanol, 2-octyl-” involves the condensation of two molecules of decyl alcohol .Molecular Structure Analysis

The molecular formula of “1-Decanol, 2-octyl-” is C20H42O . Its molecular weight is 298.5469 . The IUPAC Standard InChI is InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3 .Physical And Chemical Properties Analysis

“1-Decanol, 2-octyl-” has a molecular weight of 298.5469 . It is insoluble in water . It is stable and reacts with strong oxidants to form carbon monoxide and dioxide .Scientific Research Applications

1. Biofuel and Bioproduct Production

1-Decanol, 2-octyl- (commonly referred to as 1-decanol) has been explored in biofuel and bioproduct production. For instance, Yarrowia lipolytica, an oleaginous yeast, was engineered to produce 1-decanol from glucose. This study highlighted the potential of using Y. lipolytica for the industrial production of 1-decanol and other fatty alcohols from simple sugars, which can be utilized in solvents, surfactants, lubricants, waxes, creams, and cosmetics (Rutter & Rao, 2016).

2. Chemical Industry

In the chemical industry, 1-decanol is a valuable molecule used as a plasticizer and a precursor in the production of linear low-density polyethylene (LLDPE). Its synthesis via engineered microbes, like Escherichia coli, has been demonstrated to achieve gram per liter titers. This sustainable approach for 1-decanol production could reduce reliance on petrochemical routes and natural lipid feedstocks (Hernández Lozada et al., 2020).

3. Pharmaceutical and Cosmetic Industry

1-Decanol is also significant in the pharmaceutical and cosmetic industry. For example, its derivative, octyl-2-cyanoacrylate, has been used for skin closure in facial plastic surgery. This derivative of 1-decanol demonstrated superior cosmetic outcomes compared to traditional sutures, showcasing its potential in medical applications (Toriumi et al., 1998).

4. Analytical Chemistry

1-Decanol is used in analytical chemistry, particularly in headspace solvent microextraction. This method, employing a microliter drop of 1-octanol, is effective for preconcentrating volatile compounds in an aqueous matrix for gas chromatography or mass spectrometry analysis. This technique exemplifies 1-decanol's role in enhancing analytical methodologies (Theis et al., 2001).

5. Environmental Biotechnology

1-Decanol's adaptability in biotechnological applications, especially in solvent-tolerant bacterial strains, has been studied. For instance, Pseudomonas putida demonstrated complete adaptability to 1-decanol, suggesting its potential for economically sound two-phase biotransformations in environmental biotechnology (Neumann et al., 2005).

Safety and Hazards

Future Directions

“1-Decanol, 2-octyl-” is used in cosmetics such as lipstick, or as an anti-blooming agent in face powder . It is a medium spreading emollient, with equilibrium spreading pressure of 17.0 dyne/cm . It is also used as a diluent in an extractant screening study for the recovery of putrescine (butylene-1,4-diamine, BDA) and cadaverine (pentylene-1,5-diamine, PDA) from aqueous solutions (fermentation broths) by liquid-liquid extraction .

properties

IUPAC Name |

2-octyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZLSYFPFQTNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068468 | |

| Record name | 1-Decanol, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Decanol, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

1-Decanol, 2-octyl- | |

CAS RN |

45235-48-1 | |

| Record name | 2-Octyldecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45235-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyldecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045235481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanol, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanol, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decanol, 2-octyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Decanol, 2-octyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLDECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07UG7TSU58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane](/img/structure/B1608639.png)

![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-thiol](/img/structure/B1608658.png)